Acetylferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

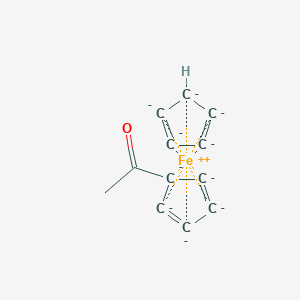

Acetylferrocene is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄COCH₃). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. This compound is an orange, air-stable solid that is soluble in organic solvents . This compound is widely used in various fields due to its unique chemical properties and stability.

準備方法

Synthetic Routes and Reaction Conditions

Acetylferrocene is typically prepared by the Friedel-Crafts acylation of ferrocene. The reaction involves ferrocene and acetic anhydride in the presence of a catalyst, usually phosphoric acid . The general procedure is as follows:

- Combine ferrocene (1g) and acetic anhydride (3.3mL) in a round-bottom flask.

- Add phosphoric acid (0.7mL, 85%) and heat the reaction mixture on a hot water bath for 20 minutes with stirring.

- Pour the hot mixture onto crushed ice (27g) to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure efficient separation and purification processes.

化学反応の分析

Types of Reactions

Acetylferrocene undergoes various chemical reactions, including:

Reduction: It can be reduced to form chiral alcohol derivatives, such as (C₅H₅)Fe(C₅H₄CH(OH)Me).

Substitution: Electrophilic aromatic substitution reactions, such as further acylation, can occur under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and other transition metal oxidants.

Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of this compound to its alcohol derivative.

Substitution: Acetic anhydride and phosphoric acid are used for acylation reactions.

Major Products

Oxidation: Acetyl ferrocenium.

Reduction: Chiral alcohol derivatives.

Substitution: Dithis compound as a minor product in some cases.

科学的研究の応用

Medicinal Applications

Acetylferrocene exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have demonstrated that this compound and its metal chelates possess anticancer properties. Specifically, they have been tested against human breast cancer cell lines (MCF7) and shown promising results in inhibiting cancer cell growth. The binding affinity of these compounds to cancer-related enzymes has been explored through molecular docking studies, revealing their potential as targeted anticancer agents .

- Antimicrobial Properties : this compound has been investigated for its antimicrobial effects against various pathogens. Its azomethine derivatives have shown effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections .

- Anti-inflammatory and Antimalarial Effects : The compound has also been noted for its anti-inflammatory properties and effectiveness against malaria. Its structural features allow it to interact with biological membranes, enhancing its selectivity and efficacy in targeting specific enzymes involved in these diseases .

Catalytic Applications

This compound serves as an important intermediate in synthetic chemistry:

- Catalyst in Organic Reactions : It is utilized as a catalyst in various organic transformations, including polymerization processes and Friedel-Crafts acylation reactions. Its ability to stabilize radical intermediates makes it valuable for developing new synthetic methodologies .

- Charge Transfer Complexes : The compound is involved in forming charge transfer complexes, which are crucial in the development of electronic materials and sensors. These complexes can enhance the conductivity and electrochemical properties of materials .

Material Science Applications

This compound's unique properties lend themselves to applications in material science:

- Electrochemical Sensors : Due to its redox properties, this compound is used in the development of electrochemical sensors for detecting various analytes. Its ability to undergo reversible oxidation-reduction reactions allows for sensitive detection methods .

- Nanomaterials : Research indicates that this compound can be incorporated into nanostructured materials, enhancing their mechanical and electrical properties. This paves the way for applications in nanotechnology and advanced material design .

Summary Table of Applications

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on MCF7 breast cancer cells. The results indicated that these compounds could inhibit cell proliferation significantly at varying concentrations. Molecular docking revealed strong interactions with key enzymes involved in cancer metabolism .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of this compound showed effective inhibition against several bacterial strains. The azomethine derivatives exhibited enhanced activity due to their ability to form stable complexes with metal ions, improving their antimicrobial efficacy .

作用機序

The mechanism of action of acetylferrocene primarily involves its redox-active iron center. The compound can undergo electron transfer reactions, making it useful in catalysis and electrochemical applications. The molecular targets and pathways involved include interactions with various oxidizing and reducing agents, facilitating electron transfer processes .

類似化合物との比較

Similar Compounds

Ferrocene: The parent compound of acetylferrocene, consisting of iron sandwiched between two cyclopentadienyl rings.

Vinylferrocene: A derivative where a vinyl group replaces one hydrogen atom on the cyclopentadienyl ring.

Dithis compound: A compound with two acetyl groups attached to the cyclopentadienyl rings.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo various redox reactions and form stable derivatives makes it valuable in both research and industrial applications .

生物活性

Acetylferrocene, an organometallic compound derived from ferrocene, has garnered significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by recent research findings and case studies.

1. Chemical Structure and Synthesis

This compound is synthesized through the Friedel-Crafts acylation of ferrocene with acetic anhydride in the presence of a Lewis acid catalyst. This reaction leads to the formation of a mono-acylated product with high selectivity, primarily yielding this compound ([Fe(C5H4COCH3)(C5H5)]) along with minor amounts of dithis compound .

2. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. The effectiveness of this compound and its metal chelates was evaluated against several microorganisms, revealing varying degrees of activity.

Table 1: Antimicrobial Activity of this compound and Metal Chelates

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 50 µg/mL |

| This compound | Staphylococcus aureus | 40 µg/mL |

| Cd(II) Complex | Candida albicans | 20 µg/mL |

| Mn(II) Complex | Pseudomonas aeruginosa | 30 µg/mL |

The study indicates that the metal chelates often exhibit enhanced antimicrobial activity compared to the free ligand, although in some cases, the free this compound showed superior activity against specific bacterial strains .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown its potential against breast cancer cell lines (MCF7) and normal melanocyte cell lines (HBF4).

Case Study: Anticancer Activity Evaluation

- Methodology : The cytotoxic effects were assessed using the MTT assay at various concentrations.

- Results : The IC50 value for this compound against MCF7 cells was found to be 36.70 µg/mL, indicating significant cytotoxicity .

Molecular docking studies revealed that this compound binds effectively to breast cancer mutant oxidoreductase, suggesting a mechanism of action that may involve disruption of cellular redox homeostasis .

4. Antifungal Activity

The antifungal activity of this compound has been explored in various studies, particularly focusing on its derivatives.

Table 2: Antifungal Activity of Ferrocenyl Chalcones Derived from this compound

| Compound | Target Fungi | Effective Dose (ED50) |

|---|---|---|

| Ferrocenyl Chalcone 3o | Sclerotium rolfsii | 23.24 mg/L |

| Ferrocenyl Chalcone 3c | Alternaria solani | 29.9 mg/L |

These compounds demonstrated potent antifungal activity, outperforming traditional fungicides in some cases .

5. Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was performed on various ferrocenyl derivatives to understand their biological activities better. Different models such as Partial Least Squares (PLS), Multiple Linear Regression (MLR), and Principal Component Regression (PCR) were employed to correlate structural features with biological efficacy.

Table 3: QSAR Models for Biological Activity Prediction

| Model Type | Target Organism | R² Value | Q² Value |

|---|---|---|---|

| PLS | Sclerotium rolfsii | 0.999 | 0.996 |

| MLR | Alternaria solani | 0.934 | 0.749 |

| PCR | Meloidogyne incognita | 0.878 | 0.772 |

The results indicate strong predictive capabilities for the developed models, enabling further optimization of this compound derivatives for enhanced biological activity .

特性

CAS番号 |

1271-55-2 |

|---|---|

分子式 |

C12H22FeO |

分子量 |

238.15 g/mol |

IUPAC名 |

cyclopentane;1-cyclopentylethanone;iron |

InChI |

InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2; |

InChIキー |

CZHZORXSNFKIRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

異性体SMILES |

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

正規SMILES |

CC(=O)C1CCCC1.C1CCCC1.[Fe] |

外観 |

Solid powder |

Key on ui other cas no. |

1271-55-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of acetylferrocene?

A1: The molecular formula of this compound is C12H12FeO, and its molecular weight is 228.08 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Infrared spectroscopy (IR) [, , , , , , , , ], Nuclear Magnetic Resonance spectroscopy (NMR) (both 1H and 13C) [, , , , , , , ], Mass Spectrometry (MS) [, , , , ], and Ultraviolet-Visible Spectroscopy (UV-Vis) [, , ].

Q3: What insights can be gained from the spectroscopic data of this compound?

A3: IR spectroscopy helps identify functional groups such as carbonyl (C=O) and cyclopentadienyl rings present in this compound [, ]. NMR spectroscopy provides information about the compound's structure and environment, particularly regarding hydrogen and carbon atoms [, , ]. MS helps determine the molecular weight and fragmentation pattern []. UV-Vis spectroscopy reveals electronic transitions within the molecule and can be used to study its interactions with other molecules [].

Q4: How is this compound typically synthesized?

A4: this compound is commonly synthesized through the Friedel-Crafts acylation reaction. This involves reacting ferrocene with acetic anhydride or acetyl chloride in the presence of a catalyst such as phosphoric acid or zinc oxide [, , , , ].

Q5: What is the Mannich reaction, and how is it relevant to this compound?

A5: The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. This compound, with its active α-hydrogen atom adjacent to the carbonyl group, can participate in the Mannich reaction, leading to the formation of β-amino ketones [, , ].

Q6: Can this compound participate in other types of reactions?

A6: Yes, this compound can undergo various other reactions, including oximation [], condensation reactions with hydrazides to form Schiff bases [, , , , ], and the Willgerodt-Kinder reaction to produce thioamides [].

Q7: How does the introduction of the acetyl group influence the properties of ferrocene?

A7: The acetyl group in this compound introduces a polar carbonyl group, influencing its solubility, reactivity, and electrochemical properties compared to unsubstituted ferrocene [, , , , ].

Q8: Has this compound been explored in the development of micro- and nanomaterials?

A8: Yes, researchers have successfully prepared this compound micro- and nanostructures using both top-down and bottom-up approaches []. These materials have shown potential in areas like sensing and catalysis.

Q9: Can this compound or its derivatives act as catalysts?

A9: Yes, this compound derivatives can act as catalysts. For instance, magnetic NiFe2O4 nanoparticles have been used as catalysts in the Claisen-Schmidt condensation reaction between this compound and aldehydes to produce ferrocenyl chalcones [].

Q10: Are there any biological applications for this compound and its derivatives?

A10: Yes, research suggests potential biological activities for this compound derivatives. Some studies have investigated their anti-tumor activity against human cancer cell lines [] and their antimicrobial activity against fungal and bacterial strains []. Additionally, researchers are exploring the incorporation of ferrocene into bioactive triazole compounds to potentially enhance their biological activities [].

Q11: Are there any known environmental concerns related to this compound?

A11: While the provided research doesn't extensively cover the environmental impact of this compound, responsible practices for its use, recycling, and waste management are crucial to minimize potential negative effects on the environment [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。